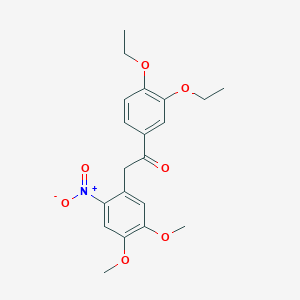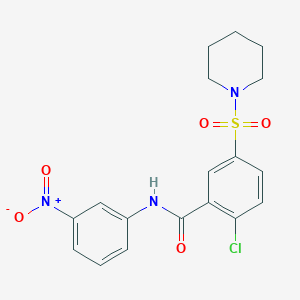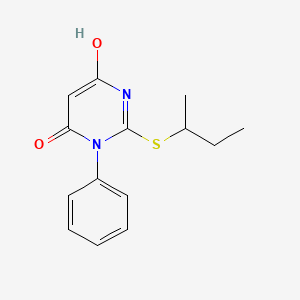
1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone, also known as DPM-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPM-1 is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 369.4 g/mol.
Applications De Recherche Scientifique
1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is necessary for the elimination of cancer cells.
Another potential application of this compound is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of neurological disorders such as depression and anxiety.
Mécanisme D'action
The mechanism of action of 1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that this compound can inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and proliferation. This compound has also been shown to bind to certain receptors in the brain, which could explain its effects on neurotransmitter activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and modulate neurotransmitter activity in the brain. This compound has also been shown to have anti-inflammatory properties, which could have implications for the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone for lab experiments is its relatively low toxicity. Unlike many other chemical compounds that are used in scientific research, this compound has not been shown to have significant toxicity in animal studies. This makes it a safer option for researchers to work with.
One of the limitations of this compound for lab experiments is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions, and may require the use of organic solvents. Additionally, the synthesis of this compound can be challenging, which could limit its availability for research purposes.
Orientations Futures
There are a number of future directions for research on 1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone. One potential direction is to further investigate its anti-cancer properties and its potential as a cancer treatment. Another direction is to explore its effects on neurotransmitter activity in the brain, and its potential as a treatment for neurological disorders. Additionally, further research is needed to understand the mechanism of action of this compound, and to develop more efficient synthesis methods for the compound.
Méthodes De Synthèse
The synthesis of 1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone involves the reaction between 3,4-diethoxybenzaldehyde and 4,5-dimethoxy-2-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified using column chromatography. The yield of this compound is typically around 50-60%.
Propriétés
IUPAC Name |
1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7/c1-5-27-17-8-7-13(10-20(17)28-6-2)16(22)9-14-11-18(25-3)19(26-4)12-15(14)21(23)24/h7-8,10-12H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQNVUQRBFBDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B6031618.png)

![3-[2-(3-fluorophenyl)ethyl]-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B6031630.png)

![5-(1-{[5-(ethylthio)-2-thienyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6031643.png)
![5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-one semicarbazone](/img/structure/B6031645.png)
![2-(4-chlorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6031649.png)

![2-{[(2,5-dimethylphenyl)acetyl]amino}benzamide](/img/structure/B6031672.png)
![4-{6-[4-(butylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6031674.png)

![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6031677.png)
![2-(2-phenylethyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6031682.png)
![ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6031691.png)